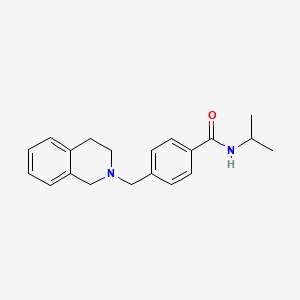![molecular formula C18H19BrN2O3 B5865286 N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5865286.png)
N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Sorafenib is a multi-kinase inhibitor that targets various signaling pathways involved in cancer progression, angiogenesis, and tumor growth.
Mécanisme D'action
Sorafenib targets multiple signaling pathways involved in cancer progression, angiogenesis, and tumor growth. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells and promotes cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these pathways, Sorafenib can reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce angiogenesis. Sorafenib has also been shown to reduce tumor growth and metastasis in animal models. In addition, Sorafenib can cause side effects such as hypertension, diarrhea, and skin rash.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and administered to cells or animals. Sorafenib has also been extensively studied, and there is a large body of literature on its mechanism of action and potential therapeutic applications. However, Sorafenib also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex in vitro or in vivo models.
Orientations Futures
There are several future directions for Sorafenib research. One area of focus is the development of new Sorafenib analogs that can target specific kinases or signaling pathways involved in cancer progression. Another area of focus is the development of combination therapies that can enhance the efficacy of Sorafenib. Finally, there is a need for more research on the long-term effects of Sorafenib treatment and its potential use in cancer prevention.
Méthodes De Synthèse
Sorafenib is synthesized through a multistep process that involves the reaction of 4-methylbenzenecarboxylic acid with thionyl chloride to form 4-methylbenzenesulfonyl chloride. The resulting compound is then reacted with 4-bromo-3,5-dimethylphenol to form 4-bromo-3,5-dimethylphenyl 4-methylbenzenesulfonate. This intermediate compound is then reacted with N,N-dimethylformamide dimethyl acetal to form N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenesulfonamide. Finally, the sulfonamide is reacted with 4-methylbenzenecarboximidamide to form Sorafenib.
Applications De Recherche Scientifique
Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various kinases involved in cancer progression, angiogenesis, and tumor growth. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It is also being investigated for its potential use in the treatment of other types of cancer, such as breast cancer, lung cancer, and melanoma.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-11-4-6-14(7-5-11)18(20)21-24-16(22)10-23-15-8-12(2)17(19)13(3)9-15/h4-9H,10H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLRBCXXHRXBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC(=C(C(=C2)C)Br)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC(=C(C(=C2)C)Br)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)

![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)
![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)
![3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5865240.png)
![3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5865246.png)
![4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)
![4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5865262.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5865265.png)
![2-chloro-N'-[(2-chlorobenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5865285.png)
![3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5865292.png)
![2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5865294.png)